molecular formula C13H15NO3S2 B2927433 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1351608-05-3

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2927433
CAS RN: 1351608-05-3
M. Wt: 297.39
InChI Key: JHZOPBZNKWYBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide” is a chemical compound that contains a thiophene ring, a benzenesulfonamide group, and a hydroxyethyl group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Benzenesulfonamide is a functional group consisting of a benzene ring bonded to a sulfonamide group. The hydroxyethyl group contains a hydroxyl (-OH) group attached to an ethyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate thiophene derivative with a benzenesulfonyl chloride in the presence of a base . The hydroxyethyl group could be introduced through further reactions, but the exact method would depend on the specific requirements of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and the benzene ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons . The sulfonamide group would form a polar bond with the benzene ring, and the hydroxyethyl group would introduce additional polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene ring, the benzenesulfonamide group, and the hydroxyethyl group. The thiophene ring is electron-rich and could undergo electrophilic aromatic substitution reactions . The sulfonamide group could participate in a variety of reactions, including hydrolysis, condensation, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide and hydroxyethyl groups could increase its solubility in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .

Scientific Research Applications

Medicinal Chemistry: Anti-Inflammatory Agents

Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory effects. Compounds like N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide can be synthesized and investigated for their potential as anti-inflammatory agents . Their efficacy in reducing inflammation could be explored through various pharmacological studies and clinical trials.

Material Science: Organic Semiconductors

In material science, thiophene-based molecules play a prominent role in the advancement of organic semiconductors . The electronic properties of these compounds make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The specific compound could be evaluated for its semiconductor properties and potential integration into electronic devices.

Environmental Chemistry: Chemosensors

Thiophene derivatives have been utilized in the development of chemosensors, particularly for the detection of hazardous ions like cyanide . The compound N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide could be modified to create selective sensors that change color in the presence of specific ions, providing a visual indication of environmental contaminants.

Antimicrobial Activity

Thiophene derivatives exhibit antimicrobial properties, which can be harnessed in the development of new antimicrobial agents . The compound could be tested against various bacterial and fungal strains to assess its effectiveness in inhibiting microbial growth and treating infections.

Cancer Research: Anti-Cancer Agents

Some thiophene derivatives have shown promise as anti-cancer agents due to their ability to inhibit certain kinases involved in cancer cell proliferation . Research into N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide could focus on its potential anti-cancer activity, exploring its effects on cancer cell lines and tumor models.

Neuropharmacology: Anti-Psychotic and Anti-Anxiety Medications

The structural diversity of thiophene derivatives allows for their application in neuropharmacology, particularly in the development of anti-psychotic and anti-anxiety medications . The compound’s effects on various neurotransmitter systems could be studied to determine its potential as a treatment for psychiatric disorders.

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound. For example, it could be studied for its potential use as a pharmaceutical, given the known biological activity of some thiophene and sulfonamide derivatives . Additionally, its chemical reactivity could be explored to develop new synthetic methods .

properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-10-7-8-18-13(10)12(15)9-14-19(16,17)11-5-3-2-4-6-11/h2-8,12,14-15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZOPBZNKWYBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.